(5Z)-1-acetyl-5-{[7-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-1-ACETYL-5-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, the introduction of the piperidine group, and the final assembly of the imidazolidinone core. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. Industrial methods also focus on ensuring the safety and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(5Z)-1-ACETYL-5-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-1-ACETYL-5-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Ringer’s Lactate Solution: A mixture of electrolytes used for fluid replacement therapy.
Uniqueness
What sets (5Z)-1-ACETYL-5-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5Z)-1-acetyl-5-[(7-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H22N4O2S/c1-13-6-7-15-11-16(12-18-20(27)23-21(28)25(18)14(2)26)19(22-17(15)10-13)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,27,28)/b18-12- |
InChI Key |
KCJUZXISOPDMOG-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)NC(=S)N3C(=O)C)N4CCCCC4 |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)NC(=S)N3C(=O)C)N4CCCCC4 |
Origin of Product |
United States |
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